5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Overview
Description
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin: is a synthetic porphyrin compound characterized by its four 3,5-dimethoxyphenyl groups attached to the meso positions of the porphyrin ring Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Mechanism of Action
Target of Action
The primary target of the compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is reactive oxygen species, specifically singlet oxygen . Singlet oxygen is a valuable reactive oxygen species known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .
Mode of Action
The compound this compound interacts with its targets by generating highly active cobalt porphyrin species capable of oxidizing hydrogen peroxide . The methoxy groups in the ligand have been found to act as redox activators to enhance the reactivity of the complex .
Biochemical Pathways
The compound this compound affects the redox process, enhancing the reactivity of the complex and leading to the oxidation of hydrogen peroxide . This results in the generation of singlet oxygen, a reactive oxygen species that plays a crucial role in various biochemical pathways, including those involved in the elimination of cancers and age-related eye diseases .
Pharmacokinetics
It is known that the compound should be stored under inert gas, indicating that it may be sensitive to oxidation
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the generation of singlet oxygen . This reactive oxygen species is known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . Additionally, it should be stored under inert gas, suggesting that its action, efficacy, and stability may be affected by the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,5-dimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane, and a catalyst like trifluoroacetic acid is used to facilitate the condensation. The resulting product is then purified through column chromatography to obtain the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Porphyrin dications.
Reduction: Reduced porphyrin species.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is used as a building block in the synthesis of more complex porphyrin-based compounds. It serves as a ligand in coordination chemistry and is involved in the study of electron transfer processes .
Biology and Medicine: This compound is investigated for its potential in photodynamic therapy (PDT), where it acts as a photosensitizer. Upon activation by light, it generates singlet oxygen, a reactive oxygen species that can kill cancer cells and pathogens .
Industry: In industrial applications, it is used in the development of photonic materials and optical sensors. Its unique photophysical properties make it suitable for use in dye-sensitized solar cells and other optoelectronic devices .
Comparison with Similar Compounds
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
Comparison: Compared to its analogs, 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is unique due to the presence of methoxy groups at the 3 and 5 positions of the phenyl rings. This structural feature influences its electronic properties and photophysical behavior, making it particularly effective as a photosensitizer in photodynamic therapy .
Properties
IUPAC Name |
5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXRFPUCCCJMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this porphyrin derivative interesting for material science applications?
A1: This porphyrin derivative, when combined with Fullerenes like C60 and C70, forms unique one-dimensional cocrystals. These cocrystals demonstrate intriguing charge-transfer interactions, resulting in new absorption bands in the near-infrared (NIR) region . This property makes them promising candidates for developing NIR light-sensing devices, a field with significant potential in materials science .
Q2: How does the structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin influence its assembly at interfaces?
A2: Research shows that the diprotonated form of this porphyrin exhibits fascinating self-assembly behavior at air-water interfaces, particularly in the presence of acidic subphases . The size and binding affinity of counterions present in the subphase significantly influence the supramolecular chirality of the resulting assemblies. For instance, chloride ions were found to promote a strong chiral arrangement, while bromide ions led to weaker chirality, and nitrate or iodide ions showed no chirality . This understanding is crucial for tailoring the self-assembly process for specific applications.
Q3: Can this compound be used for photodynamic therapy?
A3: Research suggests that this compound exhibits a high singlet oxygen yield (φΔ) . Singlet oxygen is a reactive oxygen species known to be effective in eliminating cancer cells and treating age-related eye diseases like macular degeneration. This property makes the porphyrin derivative a potential candidate for photodynamic therapy.
Q4: How does the air-water interface impact the chirality of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine assemblies?
A4: Studies reveal that intrinsically achiral free-base porphyrins, including 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine, can form optically active supramolecular assemblies at the air-water interface under specific conditions . This phenomenon is attributed to the in situ diprotonation of the porphyrin at the interface, followed by a compression-induced assembly process. The result is a helical stacking of the porphyrin units, leading to supramolecular chirality . This controllable chirality generation has significant implications for various applications in materials science and beyond.
Q5: Are there computational studies on this compound?
A5: Yes, computational studies, including crystal structure analysis, have been conducted on this compound . These studies provide valuable insights into the molecule's structure, its interactions with other molecules, and its potential for forming different crystal structures. Such computational insights are crucial for understanding its properties and guiding further experimental research.
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